Annonacin A

Description

Contextualization within Annonaceous Acetogenin (B2873293) Research

Annonacin (B1665508) A is a prominent member of the Annonaceous acetogenins (B1209576), a large class of polyketide natural products found exclusively in plants of the Annonaceae family, which includes species like soursop (Annona muricata), pawpaw (Asimina triloba), and custard apple (Annona squamosa). wikipedia.orgwikipedia.orglouisville.edu Structurally, acetogenins are long-chain fatty acid derivatives, typically containing 35 or 37 carbon atoms. wikipedia.orgmdpi.com Their characteristic features include a terminal α,β-unsaturated γ-lactone ring and one to three tetrahydrofuran (B95107) (THF) rings along the aliphatic chain, which is often adorned with various oxygenated functional groups such as hydroxyls and ketones. wikipedia.orgnih.gov Annonacin A itself is a mono-THF acetogenin, a structural feature common to many of the most well-studied compounds in this class. mdpi.com

These compounds are recognized as one of the most powerful groups of inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain. mdpi.comaustinpublishinggroup.com This mechanism of action is central to their potent biological effects, which have been the subject of extensive investigation. ijper.org Since the first report on the bioactivity of an acetogenin, uvaricin, in 1982, over 500 different acetogenins have been isolated and described, with this compound being one of the most abundant and deeply studied. mdpi.comijper.org

Historical Trajectory of this compound Discovery and Initial Characterization Efforts

The investigation into the chemical constituents of the Annonaceae family plants, used for centuries in folk medicine, led to the isolation of this compound. wikipedia.orgmdpi.com It is found in the fruit, leaves, bark, and seeds of various Annona species. wikipedia.orgijper.orgmdpi.com Initial characterization efforts involved extracting the compound from plant material, such as the fruit pulp, using solvents like methanol (B129727) followed by liquid-liquid partitioning with ethyl acetate (B1210297). louisville.edu

Further purification was achieved through techniques like column chromatography. louisville.edu The definitive structure of this compound was elucidated using a combination of spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy, which allowed researchers to map its complex arrangement of stereocenters, hydroxyl groups, and the characteristic THF and lactone rings. louisville.edu These foundational studies confirmed its place within the growing family of Annonaceous acetogenins and set the stage for more detailed biological investigations. researchgate.net

Contemporary Significance of this compound in Natural Product Science

In modern research, this compound holds significant importance primarily due to its potent and well-defined biological activity. It is widely used as a tool to study mitochondrial function and dysfunction. As a powerful inhibitor of mitochondrial complex I, it serves as a model neurotoxin to investigate the pathological mechanisms underlying neurodegenerative diseases. wikipedia.orgaustinpublishinggroup.comresearchgate.net

Notably, research has linked the consumption of Annonaceae plant products containing this compound to an atypical form of Parkinsonism observed in regions like the Caribbean island of Guadeloupe. wikipedia.orgnih.govnih.gov This has spurred extensive research into its neurotoxic effects, specifically how it induces neuronal death, ATP depletion, and pathological changes in the tau protein, a hallmark of several neurodegenerative disorders. researchgate.netnih.govnih.gov this compound is reported to be 100 times more toxic to dopaminergic neurons than the well-known neurotoxin MPP+ (1-methyl-4-phenylpyridinium). wikipedia.orgnih.gov

Beyond neurotoxicity, this compound is a subject of interest in cancer research. medchemexpress.comnih.govderpharmachemica.com Its ability to inhibit Complex I preferentially targets the high energy demands of cancer cells, leading to apoptosis (programmed cell death). ijper.orgmedchemexpress.com Studies have shown it can arrest cancer cells in the G1 phase of the cell cycle and demonstrates cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, bladder, and skin. mdpi.commedchemexpress.comnih.gov This dual role as a potent neurotoxin and a potential anticancer agent makes this compound a molecule of enduring interest in natural product science.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111035-65-5 wikipedia.org |

| Chemical Formula | C₃₅H₆₄O₇ wikipedia.org |

| Molar Mass | 596.890 g·mol⁻¹ wikipedia.org |

| IUPAC Name | (5S)-5-Methyl-3-[(2R,8R,13R)-2,8,13-trihydroxy-13-{(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl}tridecyl]furan-2(5H)-one wikipedia.org |

| Class | Annonaceous Acetogenin wikipedia.org |

Comparative Neurotoxicity of Mitochondrial Complex I Inhibitors

| Compound | Target Cells | Effective Concentration (EC₅₀/LC₅₀) |

| This compound | Dopaminergic Neurons | 0.018 µM wikipedia.orgnih.gov |

| Rotenone (B1679576) | Dopaminergic Neurons | 0.034 µM nih.gov |

| MPP+ | Dopaminergic Neurons | 1.9 µM nih.gov |

| This compound | Cortical Neurons | 30.07 µg/ml (~50.4 µM) louisville.edu |

Structure

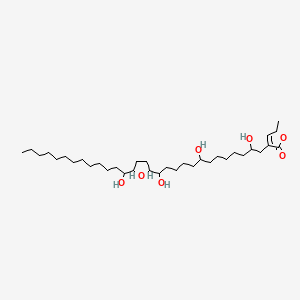

2D Structure

Properties

IUPAC Name |

2-methyl-4-[2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODZYPOIPVPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926943 | |

| Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asitrilobin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

130853-76-8 | |

| Record name | Annonacin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130853768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

65.3 - 68.4 °C | |

| Record name | Asitrilobin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Structural Elucidation, and Analytical Methodologies for Annonacin a Research

Advanced Spectroscopic and Chromatographic Approaches in Annonacin (B1665508) A Isolation and Analysis

The isolation and purification of Annonacin A from natural sources, such as the fruits of the Annonaceae family, necessitate a combination of advanced chromatographic and spectroscopic techniques. louisville.eduresearchgate.net The lipophilic nature of this compound dictates the use of organic solvents for extraction, with methanol (B129727), ethanol, and ethyl acetate (B1210297) being commonly employed. louisville.eduresearchgate.net Further purification is typically achieved through column chromatography, often utilizing a gradient solvent system of increasing polarity to separate this compound from other co-extracted compounds. louisville.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. uitm.edu.mynih.gov Reversed-phase C18 columns are frequently used, with a mobile phase typically consisting of a mixture of methanol and water. nih.gov Detection is often carried out using a UV detector, as the α,β-unsaturated γ-lactone moiety of this compound exhibits a characteristic UV absorbance. nih.govwestmont.edu For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable tools. researchgate.netnih.gov These methods allow for the precise determination of the molecular mass of this compound and its fragmentation patterns, aiding in its unambiguous identification. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR, is indispensable for the structural elucidation of this compound. louisville.edunih.gov ¹H-NMR provides detailed information about the chemical environment of protons within the molecule, while ¹³C-NMR reveals the carbon skeleton. nih.gov Together with other spectroscopic techniques like Infrared (IR) spectroscopy, which helps identify functional groups, a complete structural assignment of this compound can be achieved. louisville.edu

Table 1: Spectroscopic and Chromatographic Techniques for this compound Analysis

| Technique | Application in this compound Research | Key Findings/Parameters |

|---|---|---|

| HPLC | Quantification and purification of this compound in plant extracts. uitm.edu.mynih.gov | Retention time of approximately 13.5 minutes has been reported under specific conditions. uitm.edu.my |

| LC-MS/MS | Sensitive quantification of this compound in biological matrices like rat plasma. nih.gov | Allows for detection at very low concentrations, with a reported limit of quantification of 0.25 ng/mL. nih.gov |

| ¹H-NMR | Structural elucidation and quantification in crude extracts. nih.gov | Characteristic signals for ethylenic protons are used for quantification. nih.gov |

| IR Spectroscopy | Confirmation of functional groups in the isolated molecule. louisville.edu | Used in conjunction with other spectroscopic methods for structural confirmation. louisville.edu |

Quantitative Analytical Method Development for this compound in Complex Matrices

The development of robust and sensitive quantitative analytical methods is crucial for determining the concentration of this compound in complex matrices such as fruit pulp and biological fluids. nih.govacs.org This is essential for assessing human exposure and understanding its pharmacokinetic profile.

One such method involves Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of this compound in rat plasma. nih.gov This method utilizes a simple ethyl acetate extraction for sample preparation and an analogue, annonacinone, as an internal standard to ensure accuracy. nih.gov The quantification is performed in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity, with a limit of quantification (LOQ) of 0.25 ng/mL. nih.gov Despite matrix effects, the method demonstrates good linearity over a range of concentrations. nih.gov

For the analysis of this compound in fruit pulp, a method based on Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been developed. acs.org This technique allows for the accurate measurement of the mass of this compound, aiding in its identification and quantification. acs.org Another approach for quantifying Annonaceous acetogenins (B1209576), including this compound, in crude fruit extracts is quantitative ¹H-NMR (qNMR). nih.gov This method is advantageous as it does not require extensive sample cleanup and can provide a direct measure of the concentration of these compounds. nih.gov

Table 2: Quantitative Analysis of this compound in Different Matrices

| Matrix | Analytical Method | Extraction Solvent/Method | Limit of Quantification (LOQ) | Key Findings |

|---|---|---|---|---|

| Rat Plasma | UPLC-MS/MS | Ethyl acetate | 0.25 ng/mL | Enabled a pharmacokinetic study in rats. nih.gov |

| Fruit Pulp (Asimina triloba) | LC-HRMS | Methanol | Not specified | Determined the concentration of this compound and its isomer squamocin. acs.org |

| Fruit Pulp (Annona muricata) | ¹H-NMR | Not specified | 2.5 mM | Provides a direct and simple method for quantification in crude extracts. nih.gov |

Investigation of this compound Analogues and Structural Variants in Natural Sources

This compound is part of a larger family of compounds known as Annonaceous acetogenins, which exhibit a wide range of structural diversity. nih.govnih.gov Research into the natural sources of this compound often leads to the co-isolation of several of its analogues and structural variants. These compounds typically share the characteristic long-chain fatty acid-derived structure with one or more tetrahydrofuran (B95107) (THF) rings and a terminal α,β-unsaturated γ-lactone. nih.govwikipedia.org

For instance, in the seeds of Annona cherimolia, alongside this compound, other mono-THF acetogenins like annomocherin and annomontacin (B238543) have been isolated. nih.gov Similarly, studies on the fruit pulp of the North American pawpaw (Asimina triloba) have not only quantified this compound but also its isomer, squamocin. acs.org The investigation of different parts of the Annona muricata plant has revealed the presence of various acetogenins, with this compound being a major component. uitm.edu.my

Table 3: this compound Analogues and Structural Variants

| Compound Name | Natural Source | Structural Feature | Reference |

|---|---|---|---|

| Annomocherin | Annona cherimolia seeds | Mono-THF acetogenin (B2873293) with a double bond at C-23/24. nih.gov | nih.gov |

| Annomontacin | Annona cherimolia seeds | Mono-THF acetogenin. nih.gov | nih.gov |

| Squamocin | Asimina triloba fruit pulp | Isomer of this compound. acs.org | acs.org |

| Cherimolin-1 | Annona cherimola leaves | Annonaceous acetogenin. mdpi.com | mdpi.com |

| Motrilin | Annona cherimola leaves | Annonaceous acetogenin. mdpi.com | mdpi.com |

| Annonisin | Annona cherimola leaves | Annonaceous acetogenin. mdpi.com | mdpi.com |

| Aromin | Asimina triloba | Annonaceous acetogenin. ekosfop.or.kr | ekosfop.or.kr |

| Cis-annonacin | Asimina triloba twigs | Isomer of this compound. ekosfop.or.kr | ekosfop.or.kr |

Biosynthetic Pathways and Synthetic Endeavors of Annonacin a

Elucidation of the Biosynthetic Pathway of Annonacin (B1665508) A in Annonaceae Species

The precise biosynthetic pathway of Annonacin A has not been fully elucidated through systematic studies. However, based on its structure as a polyketide, a plausible biogenetic pathway has been hypothesized. tandfonline.comcore.ac.uk Annonaceous acetogenins (B1209576) are believed to originate from long-chain fatty acids, which undergo a series of enzymatic modifications. louisville.edutandfonline.com

The proposed pathway commences with a C32 or C34 fatty acid precursor. Key hypothetical steps include:

Lactone Formation: The pathway likely initiates with the formation of the terminal γ-lactone ring from the carboxylic acid end of the fatty acid chain, combined with a propan-2-ol unit. core.ac.uknih.gov

Oxidation and Cyclization: The central feature of the molecule, the mono-tetrahydrofuran (mono-THF) ring, is thought to be formed from polyunsaturated fatty acid precursors. core.ac.uk It is hypothesized that specific double bonds along the hydrocarbon chain are oxidized to form epoxides. tandfonline.com A subsequent cascade of ring-opening and ring-closing reactions of these epoxides leads to the stereospecific formation of the THF ring, flanked by hydroxyl groups. tandfonline.comcore.ac.uk The isolation of coriadienin, an acetogenin (B2873293) containing two double bonds, provides evidence supporting this hypothesized biogenetic route. core.ac.uk

Different stereochemical arrangements of the THF ring, such as those seen in Annonacin, cis-annonacin, and this compound types, are thought to arise from different geometric isomers (cis or trans) of the precursor dienes. core.ac.uk

Enzymatic and Genetic Research on this compound Biosynthesis

Detailed enzymatic and genetic studies specifically targeting this compound biosynthesis are currently limited. Annonaceous acetogenins are classified as polyketides, suggesting that their biosynthesis is orchestrated by Polyketide Synthase (PKS) enzyme complexes. louisville.edunih.gov Plant Type III PKSs are known to catalyze condensation reactions, using a CoA-linked starter molecule and extender units like malonyl-CoA to build the polyketide backbone. nih.gov

While the diversity of PKS genes has been explored in various organisms, the specific gene clusters and enzymes responsible for assembling the unique structure of this compound within Annonaceae species remain to be identified and characterized. nih.govresearchgate.net The complexity of the molecule, with its specific hydroxylation patterns and stereocenters, points to a highly controlled, multi-enzyme process that is yet to be unraveled at the molecular level.

Strategies and Methodologies for the Total Synthesis of this compound and Stereoisomers

The potent biological activities and complex structure of this compound have made it an attractive target for total synthesis. tandfonline.com Several research groups have developed strategies to construct this molecule, confirming its absolute stereochemistry and providing access to analogues for further study.

The first total synthesis of Annonacin was reported in 2000 by Wu's group, employing a highly convergent strategy. tandfonline.com This approach involves synthesizing key fragments of the molecule separately and then joining them together near the end of the synthesis. A common feature in many synthetic routes is the use of readily available chiral starting materials, such as natural hydroxy acids or sugars, to establish the numerous stereocenters in the target molecule. tandfonline.com

| Key Synthetic Approaches to Annonacin and its Stereoisomers | Lead Researcher/Group | Key Starting Materials | Core Strategy | Key Reactions/Methodologies |

| First Total Synthesis of Annonacin | Wu's Group | L-ascorbic acid, D-glucono-δ-lactone | Convergent Synthesis | Sharpless Asymmetric Dihydroxylation (AD), Wittig reaction, Catalytic Hydrogenation |

| Synthesis of a Pseudothis compound Diastereomer | Hanessian's Group | L-glutamic acid, D-glutamic acid | "Chiron Approach" (using chiral precursors) | Condensation of phenyl sulfone anion with ester |

| Synthesis of Longicin (related acetogenin) | Hanessian's Group | D-glutamic acid | Chain elongation via Grubbs' RCM | Ring-Closing Metathesis (RCM), Ester-tethered macrocyclization |

Stereoselective Synthetic Approaches Towards this compound

Controlling the stereochemistry at multiple chiral centers is a major challenge in synthesizing this compound. Chemists have employed various stereoselective strategies to achieve this.

A primary method involves the "chiron approach," which utilizes enantiomerically pure precursors from the "chiral pool," such as amino acids or carbohydrates, to build the carbon skeleton with the correct stereochemistry. For instance, L-glutamic acid and D-glutamic acid have been used to construct key fragments of this compound stereoisomers.

Asymmetric reactions are also crucial. The Sharpless Asymmetric Dihydroxylation (AD) reaction was a key step in the first total synthesis of Annonacin, used to create the stereogenic centers at C19 and C20. tandfonline.com Diastereoselective epoxidation followed by cyclization is another strategy employed to construct the central THF ring with the desired relative stereochemistry.

Development of Novel Chemical Reactions for this compound Synthesis

The pursuit of this compound's total synthesis has spurred the application and development of powerful chemical reactions. While not always entirely novel, their application in this complex context demonstrates their utility.

Ring-Closing Metathesis (RCM): Hanessian's group utilized the Grubbs' Ring-Closing Metathesis (RCM) reaction as a "chain elongation" strategy. This powerful carbon-carbon bond-forming reaction was used to create large macrocyclic lactones, which were then further elaborated into the acetogenin structure.

Iterative Acetylene-Epoxide Coupling: In the synthesis of related acetogenins, an iterative coupling strategy between acetylides and epoxides has proven effective for building up the long carbon chain. This method allows for the sequential and controlled addition of molecular fragments.

Mechanistic Investigations of Annonacin a Cellular and Molecular Activities

Annonacin (B1665508) A Impact on Cell Cycle Progression and Apoptosis Induction

DNA Fragmentation and Cellular Morphological Changes Induced by Annonacin A

This compound has been demonstrated to induce programmed cell death, known as apoptosis, in various cell types, including cancer cells nih.govnih.govresearchgate.net. A hallmark of this process is DNA fragmentation, where the cellular DNA is cleaved into smaller pieces. Research indicates that this compound treatment leads to significant DNA fragmentation in endometrial cancer cells, a key indicator of apoptotic cell death nih.govnih.govresearchgate.net. This process is often accompanied by characteristic changes in cellular morphology. One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the cell membrane, which can be detected through assays like Annexin V staining nih.gov. Studies have confirmed that this compound treatment results in an increased percentage of apoptotic cells, underscoring its capacity to trigger cell death through these well-established apoptotic mechanisms nih.govnih.gov.

Molecular Target Identification and Signal Transduction Pathway Modulation by this compound

This compound plays a role in modulating critical cellular signaling pathways, particularly those involving protein kinases, which are central to cell proliferation, survival, and cancer development.

This compound Interactions with Specific Kinase Pathways (e.g., ERK, AKT, p38, MTOR, Src, PTEN)

This compound has been observed to significantly alter the expression and activity of several key kinases and their regulators, impacting pathways crucial for cell growth and survival. Studies have shown that this compound can modulate the AKT and ERK (Extracellular signal-regulated kinase) pathways, which are frequently dysregulated in various cancers. It also affects the p38 mitogen-activated protein kinase (MAPK) pathway and the mTOR (mammalian target of rapamycin) pathway, both integral to cellular growth and survival. Furthermore, this compound influences the Src family of kinases, known oncogenes, and the tumor suppressor PTEN nih.gova-z.lunih.govresearchgate.netresearchgate.netreferencecitationanalysis.comunipar.br.

In vivo studies using mouse skin tumorigenesis models demonstrated that this compound treatment significantly suppressed tumorigenesis by modulating these signaling pathways. This modulation involved the downregulation of key pro-survival and proliferation proteins such as AKT, ERK, p38, mTOR, and Src, while simultaneously upregulating the tumor suppressor PTEN nih.govresearchgate.net. Additionally, this compound has been shown to decrease the phosphorylation of ERK1/2, JNK, and STAT3 a-z.lu. These findings suggest that this compound exerts its effects, at least in part, by interfering with these critical oncogenic signaling cascades.

| Pathway/Protein | Observed Effect of this compound | Supporting Evidence |

| AKT | Downregulated | nih.govresearchgate.net |

| ERK | Downregulated | nih.govresearchgate.net |

| p38 | Downregulated | nih.govresearchgate.net |

| mTOR | Downregulated | nih.govresearchgate.net |

| PTEN | Upregulated | nih.govresearchgate.net |

| Src | Downregulated | nih.govresearchgate.net |

| ERK1/2 | Decreased phosphorylation | a-z.lu |

| JNK | Decreased phosphorylation | a-z.lu |

| STAT3 | Decreased phosphorylation | a-z.lu |

Investigation of this compound Effects on Ion Transporter Systems (e.g., Na+/K+ ATPase, SERCA)

This compound has been identified as an inhibitor of crucial ion transporter systems within cells, specifically targeting the Na+/K+ ATPase (sodium-potassium pump) and the SERCA (sarco/endoplasmic reticulum calcium ATPase) pumps medchemexpress.commedchemexpress.comresearchgate.netsparkjadesd.com. These pumps are vital for maintaining cellular homeostasis, including ion gradients and calcium levels, which are critical for a multitude of cellular functions, such as energy production and signal transduction. By inhibiting these ATPases, this compound disrupts these fundamental cellular processes, contributing to its observed cytotoxic effects researchgate.net.

Cellular and Molecular Effects of this compound on Neuronal Systems

This compound exhibits significant neurotoxic properties, primarily through its impact on mitochondrial function and its subsequent effects on neuronal health and protein dynamics.

This compound-Induced Mitochondrial Dysfunction in Neuronal Cell Models

This compound is a potent inhibitor of Complex I of the mitochondrial respiratory chain, also known as NADH-quinone oxidoreductase medchemexpress.comwikipedia.orgnih.govresearchgate.netaopwiki.orgresearchgate.net. This inhibition disrupts the process of oxidative phosphorylation, severely impairing the cell's ability to generate ATP, the primary energy currency of the cell wikipedia.orgnih.govresearchgate.net. In neuronal cell models, this mitochondrial dysfunction leads to a significant decrease in intracellular ATP levels nih.govresearchgate.net.

The consequences of this energy depletion are particularly profound for neurons, which have high energy demands. This compound exhibits notably high toxicity towards dopaminergic neurons, with significantly lower EC50 values compared to other known neurotoxins like MPP+ and rotenone (B1679576) researchgate.net. This impairment of energy metabolism is considered the primary mechanism by which this compound causes neuronal cell death researchgate.net. Studies have indicated that restoring ATP synthesis through alternative pathways, such as stimulating glycolysis, can prevent this compound-induced neuronal demise nih.govresearchgate.net.

| Neuron Type | Toxin | EC50 (μM) | Reference |

| Dopaminergic | This compound | 0.018 | researchgate.net |

| Dopaminergic | MPP+ | 1.9 | researchgate.net |

| Dopaminergic | Rotenone | 0.034 | researchgate.net |

This compound Modulation of Microtubule-Associated Protein Tau Dynamics and Phosphorylation

This compound has been shown to significantly impact the dynamics and phosphorylation of microtubule-associated protein tau (MAPT), a protein critical for microtubule stability and axonal transport in neurons nih.govjneurosci.orgnih.govnih.gov. Mitochondrial dysfunction induced by this compound, specifically ATP depletion, is linked to the redistribution of tau protein from neuronal axons to the cell body nih.govjneurosci.orgnih.gov. This somatic accumulation of tau is a characteristic feature observed in neurodegenerative conditions such as tauopathies jneurosci.orgnih.gov.

Furthermore, this compound has been demonstrated to increase tau phosphorylation, particularly at specific serine and threonine residues. It also alters the balance of tau kinases, for instance, by increasing the p25/p35 ratio, which activates Cdk5, a known tau kinase nih.gov. This hyperphosphorylation can lead to the detachment of tau from microtubules, impairing their stability and axonal transport jneurosci.orgnih.gov. The observed changes in tau dynamics and phosphorylation, coupled with mitochondrial dysfunction, suggest a potential role for this compound in the pathogenesis of tauopathies and other neurodegenerative diseases nih.govjneurosci.orgnih.govnih.govnih.govresearchgate.net.

Compound List:

this compound

MPP+ (1-methyl-4-phenylpyridinium)

Rotenone

Taxol

Curcumin

Asimilobine

Reticuline

p25

p35

Cdk5

ERK

JNK

STAT3

AKT

mTOR

PTEN

Src

Na+/K+ ATPase

SERCA

Bcl-2

Bax

Bad

Caspase-3

Caspase-8

Caspase-9

p21WAF1

p27kip1

Cyclin D1

Synaptophysin

3-nitrotyrosine (B3424624) (3NT)

HIF1α

MMP-2

RIP-1

RIP-3

AIF

Structure Activity Relationship Sar Studies and Analogue Design in Annonacin a Research

Elucidation of Key Pharmacophores for Annonacin (B1665508) A Biological Activities

The potent biological activities of Annonacin A, a member of the Annonaceous acetogenins (B1209576), are intrinsically linked to its distinct chemical architecture. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have identified several key structural motifs, or pharmacophores, that are essential for its primary mechanism of action: the inhibition of the mitochondrial enzyme NADH:ubiquinone oxidoreductase (Complex I). nih.govmdpi.com This inhibition disrupts cellular energy production, leading to apoptosis, particularly in cells with high metabolic rates like cancer cells. nih.govmdpi.com

The core structural components deemed critical for this compound's bioactivity are:

The Tetrahydrofuran (B95107) (THF) Ring System: this compound is characterized by a central mono-THF ring. This heterocyclic system, along with its specific stereochemistry, is crucial for orienting the molecule correctly for interaction with its biological target. mdpi.comthieme-connect.com

The α,β-Unsaturated γ-Lactone Ring: Located at one end of the long aliphatic chain, this moiety is a recurring feature in most bioactive acetogenins. mdpi.com The conjugated system of the α,β-unsaturated lactone is considered a critical element for the cytotoxic activity. nih.gov

The Long Aliphatic Chain: A long hydrocarbon chain constitutes the backbone of the molecule, providing the necessary lipophilicity to traverse cellular membranes and reach its mitochondrial target. mdpi.com The length of the alkyl spacer between the THF core and the terminal lactone ring has also been noted to influence inhibitory potency. thieme-connect.com

Together, these features create a molecule with a polar core (THF and hydroxyls) and a nonpolar aliphatic tail, enabling it to interact with the complex membrane-bound environment of its target enzyme. nih.govmdpi.com

Rational Design and Synthesis of this compound Analogues for Mechanistic Probes

To probe the specific roles of each pharmacophore and to develop potentially superior therapeutic agents, researchers have engaged in the rational design and synthesis of numerous this compound analogues. nih.gov These synthetic efforts are often aimed at simplifying the complex natural structure to facilitate easier synthesis while retaining or improving biological activity. mdpi.com Such analogues serve as invaluable mechanistic probes to dissect the SAR of this compound.

Key strategies in analogue design include:

Modification of the THF Moiety: Given the synthetic challenge of constructing the precise THF core, a primary focus has been its simplification or replacement. nih.govmdpi.com For instance, Grée's group synthesized analogues where the bis-THF core of related acetogenins was replaced with simpler ethylene (B1197577) glycol and catechol ethers. nih.govmdpi.com These studies revealed that while the simplified analogues often showed reduced cytotoxicity compared to natural acetogenins, certain derivatives, particularly those containing a catechol moiety, exhibited interesting effects on the cell cycle, suggesting a potentially different target pathway. nih.gov

Alterations to the Lactone Ring: The α,β-unsaturated γ-lactone has been a target for modification to understand its contribution to cytotoxicity. Semisynthesis of analogues with changes to this terminal group has been performed to evaluate its importance in the mechanism of action. nih.gov

Varying the Aliphatic Chain: Analogues have been designed with different lipophilic side chains to replace the natural n-alkyl chain, although studies have shown that various substitutions in this region did not lead to significant differences in activity. nih.gov

Labeled Analogues: To more clearly elucidate the molecular mode of action and identify binding sites, the synthesis of fluorescently or photoaffinity-labeled analogues has been undertaken. nih.gov

These synthetic explorations have confirmed the importance of the core structural features while also demonstrating that the biological activity can be modulated by strategic chemical modifications.

Table 1: Cytotoxicity of Selected Simplified Acetogenin (B2873293) Analogues

| Analogue Type | Modification | Key Finding | Reference |

|---|---|---|---|

| Ethylene Glycol Ethers | Replaced bis-THF core with ethylene glycol units | Showed less cytotoxic activity against L1210 leukemia cells than natural acetogenins. | nih.gov |

| Catechol Ethers | Replaced bis-THF core with catechol ether units | More effective than ethylene glycol derivatives; modified the cell cycle at G1 or G2/M phases. | nih.gov |

| Polyether Analogues (AA005) | Simplified acyclic bis-ether mimics | Showed potent inhibition of mitochondrial complex I and induced necrosis. Introduction of a (4R)-hydroxyl group increased potency 15-fold. | nih.gov |

| Tetrahydroxyl Analogue (207) | Modified hydroxyl pattern | Despite having the weakest inhibitory potency on complex I, it was the most potent in cytotoxicity assays against some tumor cell lines. | nih.gov |

Comparative Analysis of this compound Stereoisomers and Their Mechanistic Differences

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the biological activity of chiral natural products like this compound. nih.govnih.gov The specific spatial orientation of the hydroxyl groups and the substituents on the THF ring are critical for the molecule's ability to bind effectively to its target. mdpi.com Differences in stereochemistry among isomers can lead to significant variations in potency and even mechanism of action. nih.govresearchgate.net

Studies on synthetic analogues have provided significant insight into the influence of stereochemistry. For example, in a series of polyether mimics of acetogenins, the introduction of a hydroxyl group at the C4 position with R-stereochemistry ((4R)-hydroxyl) was found to enhance the cytotoxic potency by a factor of 15 compared to the parent compound. nih.gov This highlights a strict stereochemical requirement for optimal activity.

The mechanistic differences often arise from how well a particular stereoisomer fits into the binding pocket of the target protein. nih.gov An isomer with the optimal stereochemical configuration can form more stable and effective interactions (e.g., hydrogen bonds) with key amino acid residues, leading to stronger inhibition and greater biological effect. Conversely, an epimer—an isomer differing at only one chiral center—may bind less effectively or not at all, resulting in reduced or abolished activity.

Preclinical Research Models for Annonacin a Investigation Mechanistic Focus

In Vitro Cellular Models for Annonacin (B1665508) A Activity Assessment

In vitro cellular models are fundamental in assessing the biological activity of Annonacin A. These systems, which include conventional 2D cell cultures, more complex 3D cell cultures, and organoids, allow for controlled investigation of the compound's effects on cellular processes.

This compound has demonstrated significant cytotoxic and antiproliferative effects across a variety of cancer cell lines. The response to treatment is often cell-line specific, with research highlighting its activity in gynecological, lung, bladder, and other cancers.

Endometrial Cancer Cells : this compound exhibits potent antiproliferative effects on both immortalized human endometrial cancer cell lines (ECC-1 and HEC-1A) and primary epithelial endometrial cancer cells. nih.gov Studies have reported EC₅₀ (half-maximal effective concentration) values ranging from 4.62 to 4.92 μg/ml. nih.gov The mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis, which is mediated through caspase-3 cleavage and DNA fragmentation. nih.govcaymanchem.com Furthermore, this compound has been shown to inhibit the ERK survival signaling pathway in these cells. nih.gov Morphological changes, such as cell rounding, shrinkage, and detachment, are observed in endometrial cancer cells following treatment. nih.gov

Breast Cancer Cells : The compound shows cytotoxic effects against various breast cancer cell lines. nih.govnih.gov In a study focusing on Triple Negative Breast Cancer (TNBC), this compound demonstrated efficacy in both MDA-MB-468 (from an African American female) and MDA-MB-231 (from a Caucasian American female) cell lines. mdpi.com The IC₅₀ values were determined to be 8.5 µM for MDA-MB-468 and 15 µM for MDA-MB-231. mdpi.com Mechanistically, it was found to arrest the cell cycle at the G2 phase and induce apoptosis. mdpi.com Another study noted that conjugating this compound with nanodiamonds could decrease the viability of MCF-7 breast cancer cells more effectively than the free compound and alter the expression of metastasis markers. mdpi.com

Lung Cancer Cells : this compound has been reported to be effective against lung cancer cells. nih.govmdpi.commedchemexpress.com In A549 non-small cell lung cancer (NSCLC) cells, the IC₅₀ at 24 hours was determined to be 6.87 μM. nuvisan.com The compound induces a dose-dependent decrease in cell viability and proliferation. nuvisan.com

Bladder Cancer Cells : Research has shown that this compound causes significant cell death in bladder cancer cell lines. nih.govnih.gov Using the T24 bladder transitional carcinoma cell line as a model, studies have revealed that this compound arrests cells at the G1 phase. It induces apoptotic cell death through a pathway involving Bax and caspase-3. Cells in the S phase (synthesis phase) of the cell cycle were found to be more susceptible to the cytotoxic effects of this compound.

Ovarian Cancer Cells : this compound demonstrates significant killing effects on ovarian cancer cells. nih.gov It has been shown to inhibit cell viability, proliferation, and DNA replication while inducing cell cycle arrest. The compound also reduces cell-matrix adhesion and suppresses migration and invasion in ovarian cancer models. Mechanistically, these effects are mediated through the p53 signaling pathway and a DNA damage response.

The following table summarizes the observed effects of this compound on various cancer cell lines.

| Cancer Type | Cell Line(s) | Reported IC₅₀/EC₅₀ Values | Observed Mechanistic Effects | Source(s) |

|---|---|---|---|---|

| Endometrial | ECC-1, HEC-1A, Primary Cells | 4.62 - 4.92 μg/ml | G2/M phase arrest, Apoptosis, Caspase-3 cleavage, ERK pathway inhibition | nih.govcaymanchem.com |

| Breast | MDA-MB-468 | 8.5 µM | G2 phase arrest, Apoptosis | mdpi.com |

| MDA-MB-231 | 15 µM | |||

| Lung | A549 | 6.87 μM | Decreased viability and proliferation | nuvisan.com |

| Bladder | T24 | Not specified | G1 phase arrest, Apoptosis, Bax/Caspase-3 pathway activation | |

| Ovarian | Not specified | Not specified | Inhibition of viability and proliferation, Cell cycle arrest, p53-mediated DNA damage | nih.gov |

High-throughput screening (HTS) encompasses automated methods used in drug discovery to rapidly test thousands to millions of chemical, genetic, or pharmacological substances. nih.gov These techniques, which include biochemical and cell-based assays, are designed to identify active compounds, antibodies, or genes that modulate a specific biomolecular pathway. nih.gov While HTS is a powerful tool for discovering novel therapeutic agents and understanding biological pathways, its specific application in research focused solely on this compound is not extensively documented in available literature.

In Vitro Biochemical and Enzymatic Assay Systems for this compound

Biochemical and enzymatic assays are crucial for pinpointing the precise molecular targets of this compound. A primary mechanism identified through these systems is its potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This enzyme is the first and largest complex in the mitochondrial electron transport chain, and its inhibition disrupts cellular energy production.

In vitro studies have demonstrated that this compound causes a concentration-dependent decrease in ATP levels in primary cultures of rat striatal neurons, confirming its impact on energy metabolism. Assays using isolated mitochondria or cultured cells can measure the activity of complex I directly. Such assays typically monitor the oxidation of NADH, which is a substrate for the complex. The inhibition of this process by this compound leads to a measurable decrease in oxygen consumption and ATP synthesis. The lipophilic nature of this compound allows it to readily interact with the mitochondrial membrane where complex I is located. Further validating this specific mechanism, the detrimental effects of this compound on neurons could be prevented by the forced expression of the yeast NDI1 enzyme, a single-subunit NADH-quinone-oxidoreductase that can bypass the inhibited complex I and restore NADH oxidation.

Mechanistic In Vivo Models for this compound Research

To understand the effects of this compound in a whole organism, researchers utilize various in vivo models. These models are instrumental in studying its impact on tumorigenesis and neurodegeneration.

Mouse Skin Tumorigenesis Models : The two-stage mouse skin carcinogenesis model, which involves an initiator (like 7,12-dimethylbenz[α]anthracene, DMBA) and a promoter (like 12-O-tetradecanoylphorbol-13-acetate, TPA), is a well-established system for studying epithelial cancer development. In this model, topical application of this compound before each TPA promotion significantly suppressed tumor formation. Compared to the control group, this compound increased the tumor latency period while reducing tumor incidence, burden, and volume. mdpi.com Histopathological analysis showed that this compound treatment led to a significant reduction in hyperkeratosis and dermal papillae. Mechanistically, the compound was found to modulate multiple cancer signaling pathways, including AKT, ERK, and mTOR.

Genetic Rodent Models for Tauopathies : this compound has been implicated as an environmental factor in atypical parkinsonism and tauopathies. To investigate this, researchers have used transgenic mice that express a mutant form of human tau (R406W), which is associated with a familial tauopathy. When these mice were exposed to this compound, there was a synergistic interaction between the toxin and the genetic mutation. This resulted in an increased number of neurons with phosphorylated tau in several brain areas. This compound exposure led to an increase in total tau protein levels, which was attributed to reduced proteasomal degradation rather than increased gene expression. nih.gov Furthermore, the compound increased the levels of various tau kinases, which are enzymes that phosphorylate tau. nih.gov These findings demonstrate how an environmental toxin like this compound can interact with a genetic predisposition to exacerbate neurodegenerative pathology.

The following table summarizes the key findings from mechanistic in vivo models used in this compound research.

| Model Type | Specific Model | Key Mechanistic Findings | Source(s) |

|---|---|---|---|

| Skin Tumorigenesis | DMBA/TPA-induced two-stage mouse skin carcinogenesis | Suppressed tumor promotion; Reduced tumor incidence, burden, and volume; Modulated AKT, ERK, and mTOR signaling pathways. | mdpi.com |

| Tauopathy | Transgenic mice expressing R406W mutant human tau | Increased phosphorylation and redistribution of tau; Reduced proteasomal degradation of tau; Increased levels of tau kinases. | nih.gov |

Combinatorial Research Strategies Involving this compound in Preclinical Settings

Investigating this compound in combination with other therapeutic agents is a strategy to enhance its anticancer efficacy and overcome potential resistance mechanisms. Cancer cells often reprogram their metabolism, a phenomenon that can be exploited by targeting multiple metabolic pathways simultaneously.

One preclinical strategy involves combining this compound with glycolysis inhibitors, such as 2-Deoxy-D-Glucose (2-DG). nuvisan.com this compound targets mitochondrial respiration by inhibiting complex I, while 2-DG targets glycolysis. nuvisan.com A study on A549 non-small cell lung cancer (NSCLC) cells showed that the combination of this compound and 2-DG resulted in enhanced cytotoxicity and a greater suppression of colony-forming ability compared to either agent alone. nuvisan.com This dual-targeting strategy aims to create a metabolic crisis within cancer cells by simultaneously blocking both major ATP production pathways, leading to increased oxidative stress and cell death. nuvisan.com This combination showed selective effects, with more pronounced toxicity observed in the cancer cells compared to normal bronchial cells.

Another combinatorial approach has been explored in ovarian cancer, where this compound was tested with the conventional chemotherapy drug carboplatin (B1684641). The combination exhibited a synergistic anticancer effect, enhancing the efficacy of carboplatin by inducing substantial DNA damage. In vivo studies confirmed that the combination of this compound and carboplatin demonstrated superior tumor-suppressive capabilities compared to either agent used alone.

Computational and in Silico Approaches in Annonacin a Research

Molecular Docking Studies for Annonacin (B1665508) A Target Prediction and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Annonacin A research, docking studies have been instrumental in identifying potential protein targets and estimating the binding affinity of this compound and its analogues to these targets. These studies have explored interactions with a range of proteins, shedding light on the molecular basis of this compound's diverse biological effects.

One area of investigation has been the potential antiviral activity of Annonaceous acetogenins (B1209576). In a study exploring potential inhibitors of the SARS-CoV-2 spike protein, cis-Annonacin demonstrated a high binding affinity with a binding energy of -7.7 kcal/mol. This interaction was stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding site.

Another significant application of molecular docking has been in cancer research, where this compound and its analogues have been evaluated for their ability to interact with proteins involved in cancer cell survival and proliferation. For instance, in silico studies have shown that Annonaceous acetogenins can bind to the anti-apoptotic protein Bcl-Xl, a key regulator of apoptosis. These studies have identified specific acetogenins that exhibit strong binding interactions with Bcl-Xl, suggesting a potential mechanism for their cytotoxic effects.

Furthermore, molecular docking has been used to investigate the interaction of this compound with multidrug resistance proteins, such as the ATP-binding cassette sub-family B member 1 (ABCB1). One study found that this compound exhibited a greater binding affinity for the ATP-binding site of ABCB1 than the known inhibitor Verapamil, with a docking score of -8.10 kcal/mol. This suggests that this compound may have the potential to overcome multidrug resistance in cancer cells.

The table below summarizes the findings from various molecular docking studies on this compound and its analogues, highlighting the target proteins, binding affinities, and key interacting residues.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| cis-Annonacin | SARS-CoV-2 Spike Protein | -7.7 | PHE-390A, ARG-393A, GLN-409E, GLY-496E, TYR-505E, ARG-403E, TYR-453E |

| This compound | ABCB1 (ATP-binding site) | -8.10 | Not specified |

| Annohexocin | ABCB1 (ATP-binding site) | -10.49 | Not specified |

| Annomuricin A | Bcl-Xl | Not specified | Ser106, Asp107, Leu108 |

| Annohexocin | Bcl-Xl | Not specified | Ser106, Asp107, Leu108 |

| Muricatocin A | Bcl-Xl | Not specified | Ser106, Asp107, Leu108 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.

While specific QSAR studies focusing exclusively on this compound are not extensively documented, the broader class of Annonaceous acetogenins has been the subject of such analyses. These studies are highly relevant to understanding the structure-activity relationships of this compound analogues. The primary biological activity of interest in these studies is often cytotoxicity against various cancer cell lines, which is a hallmark of this class of compounds.

The general approach in developing a QSAR model for Annonaceous acetogenins involves several key steps:

Data Set Selection: A series of acetogenin (B2873293) analogues with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical metrics, such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

Molecular Dynamics Simulations to Elucidate this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations provide a dynamic view of how the molecule interacts with its biological targets, complementing the static picture provided by molecular docking. These simulations can reveal important information about the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

One of the key applications of MD simulations in this compound research has been to validate the binding modes predicted by molecular docking and to assess the stability of the resulting complexes. For example, in the study of cis-Annonacin's interaction with the SARS-CoV-2 spike protein, an MD simulation was performed to observe the dynamic behavior of the docked complex. The stability of the complex was evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone, the radius of gyration (Rg), and the solvent-accessible surface area (SASA). Stable values for these parameters over the course of the simulation would indicate that the ligand remains securely bound in the active site.

Similarly, an MD simulation study of this compound bound to the ATP-binding site of the multidrug resistance protein ABCB1 was conducted for 100 nanoseconds. The results of this simulation indicated that the this compound:ABCB1 complex was stable, further supporting the potential of this compound to interact with and inhibit this protein.

The insights gained from MD simulations are crucial for a deeper understanding of the molecular mechanisms of this compound's action. By visualizing the dynamic interactions between this compound and its target proteins, researchers can identify key residues that are critical for binding and stability. This information can then be used to design more potent and selective inhibitors. For instance, if an MD simulation reveals that a particular hydrogen bond is consistently maintained throughout the simulation, this would suggest that this interaction is crucial for the stability of the complex.

While detailed quantitative data from these simulations, such as specific RMSD fluctuation values, are often presented in the primary research articles, a general summary of the findings is provided in the table below.

| Ligand-Protein Complex | Simulation Duration | Key Findings from MD Simulation |

| cis-Annonacin - SARS-CoV-2 Spike Protein | Not specified | The complex was found to be stable, as indicated by the analysis of RMSD, Rg, and SASA. |

| This compound - ABCB1 (ATP-binding site) | 100 ns | This compound was observed to bind stably to the ATP-binding site of ABCB1. |

Network Pharmacology and Systems Biology Approaches in this compound Research

Network pharmacology and systems biology are interdisciplinary fields that aim to understand the complex interactions between drugs, proteins, and biological pathways at a systems level. Instead of the traditional "one drug, one target" paradigm, these approaches recognize that many bioactive compounds, including natural products like this compound, often interact with multiple targets and influence a network of interconnected pathways. While specific network pharmacology studies dedicated solely to this compound are not yet widely reported, the principles of this approach are highly relevant for elucidating its complex biological effects.

A network pharmacology approach to studying this compound would typically involve the following steps:

Target Identification: A comprehensive list of potential protein targets of this compound would be compiled from various sources, including experimental data, molecular docking studies, and bioinformatics databases.

Network Construction: A drug-target-disease network would be constructed to visualize the relationships between this compound, its potential targets, and the diseases in which these targets are implicated (e.g., cancer, neurodegenerative disorders).

Pathway and Functional Enrichment Analysis: The identified targets would be mapped to biological pathways and gene ontology terms to identify the key cellular processes that are likely to be modulated by this compound. This could reveal, for example, that this compound's targets are enriched in pathways related to apoptosis, cell cycle regulation, and oxidative stress.

Identification of Key Network Nodes: Network analysis algorithms would be used to identify the most important proteins (nodes) and pathways in the network, which may represent the primary mechanisms through which this compound exerts its effects.

Given the known biological activities of this compound, a systems biology approach could provide a more holistic understanding of its mechanism of action. For example, it is known that this compound is a potent inhibitor of mitochondrial complex I, which has profound effects on cellular energy metabolism. However, it is also known to induce apoptosis and affect cell cycle progression. A systems biology model could integrate these different effects and show how the initial inhibition of mitochondrial respiration leads to a cascade of downstream events that ultimately result in cell death.

Furthermore, these approaches could help to explain the polypharmacology of this compound, i.e., its ability to interact with multiple targets. By understanding the full spectrum of its molecular interactions, it may be possible to predict potential off-target effects and to identify new therapeutic applications for this compound. As more high-throughput data on the effects of this compound on gene and protein expression become available, network pharmacology and systems biology will undoubtedly play an increasingly important role in unraveling the complex biology of this fascinating natural product.

Future Perspectives and Research Challenges for Annonacin a

Emerging Methodologies in Annonacin (B1665508) A Research

Advancements in analytical and biotechnological methods are paving the way for more nuanced and precise studies of Annonacin A. These emerging techniques are crucial for overcoming current limitations in its extraction, quantification, and application in experimental models.

Advanced Extraction and Isolation: Traditional methods for isolating this compound, such as column chromatography following methanol (B129727) extraction and liquid-liquid partitioning, have been effective but can be time-consuming. louisville.eduresearchgate.net Newer, unconventional methods are being explored to improve efficiency. Methodologies like microwave and ultrasound sonication-assisted extraction have been proposed as effective techniques for obtaining acetogenins (B1209576) from plant matter. scielo.br These methods can potentially increase yield and reduce the use of organic solvents.

Sophisticated Quantification Techniques: Accurate quantification of this compound in biological matrices is critical for pharmacokinetic and toxicological studies. The development and application of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant leap forward. nih.govresearchgate.net This highly sensitive and specific method allows for the precise measurement of this compound in complex samples like rat plasma and brain homogenates, with limits of quantification as low as 0.25 ng/mL in plasma. nih.govresearchgate.net Similarly, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been employed to determine the concentration of this compound and its isomers in fruit pulp, providing a more detailed profile of the acetogenins present. acs.org

Novel Delivery Systems: A major challenge in studying lipophilic compounds like this compound is their poor solubility in aqueous media, which limits their bioavailability in experimental systems. researchgate.net To address this, researchers are developing novel nanocarrier systems. One promising approach is the synthesis of Supramolecular Polymer Micelles (SMPMs) to encapsulate this compound. This methodology has been shown to significantly improve its solubility and increase its bioavailability by a factor of 13 in a simulated human digestive system, highlighting the potential of nanotechnology to enhance the administration and efficacy of acetogenins in research contexts. researchgate.net

Table 1: Emerging Methodologies in this compound Research

| Methodology | Application | Advantage | Source(s) |

|---|---|---|---|

| Ultrasound/Microwave Extraction | Extraction from plant pulp | Increased efficiency and yield of acetogenins. | scielo.br |

| UPLC-MS/MS | Quantification in plasma and brain | High sensitivity and specificity for pharmacokinetic studies. | nih.govresearchgate.net |

| LC-HRMS | Quantification in fruit pulp | Separation and detection of annonacin and its isomers. | acs.org |

| Supramolecular Polymer Micelles (SMPMs) | Encapsulation and delivery | Improves aqueous solubility and bioavailability. | researchgate.net |

| Western Blotting & Immunocytochemistry | Protein analysis | Determines changes in protein expression and location (e.g., tau). | louisville.edulouisville.edu |

Unexplored Mechanistic Avenues and Biological Targets of this compound

While the inhibition of mitochondrial complex I is the most well-documented mechanism of this compound, its downstream consequences and potential interactions with other cellular pathways remain largely unexplored. Future research must look beyond this primary target to build a comprehensive understanding of its biological effects.

Beyond Complex I Inhibition: this compound's role as a potent inhibitor of mitochondrial complex I (NADH-dehydrogenase) is foundational to its toxicity, leading to depleted ATP production and subsequent cell death. westmont.eduwikipedia.orgnih.gov However, the full spectrum of downstream signaling cascades initiated by this bioenergetic crisis is not fully understood. For instance, this compound treatment leads to a reduction in the microtubule-associated protein tau, but it remains unclear whether this is a direct or indirect effect of its action. louisville.edulouisville.edu

Alternative Signaling Pathways: Recent findings suggest that this compound's activity is not limited to mitochondrial disruption. In endometrial cancer cells, it has been shown to inhibit the extracellular signal-regulated kinase (ERK) survival pathway. nih.gov This inhibition contributes to its antitumor effect by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.govresearchgate.net This discovery opens a significant new avenue of research into how this compound interacts with key cellular signaling pathways involved in cell proliferation and survival, which may be independent of its effects on mitochondria.

Tau and Alpha-Synuclein (B15492655) Pathology: this compound has been shown to induce a redistribution of tau protein from axons to the cell body, a pathological hallmark shared with some neurodegenerative diseases. researchgate.netresearchgate.net It can also induce an increase in tau phosphorylation. researchgate.net The precise molecular triggers leading to this tau pathology are a critical area for future investigation. Furthermore, emerging evidence suggests this compound may modulate the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease, and that these fibrils could potentially cross-seed tau aggregation. researchgate.net Elucidating the direct or indirect interactions between this compound and these key proteins is essential for understanding its role in neurodegeneration.

Synergistic Effects: Studies have observed that the toxicity of purified this compound is enhanced when it is present within a crude plant extract. louisville.edunih.gov This suggests that other compounds within the extract may act synergistically with this compound. Identifying these compounds and understanding the mechanisms of their synergistic interactions is an important and unexplored research challenge.

Table 2: Known vs. Unexplored Targets and Mechanisms of this compound

| Category | Known Target/Mechanism | Unexplored Avenue/Question | Source(s) |

|---|---|---|---|

| Primary Target | Mitochondrial Complex I | What are the full downstream consequences of ATP depletion? | westmont.eduwikipedia.orgnih.gov |

| Signaling Pathways | Inhibition of ERK survival pathway in cancer cells. | Are other kinase signaling pathways affected? | nih.govresearchgate.net |

| Neurodegeneration | Induces tau redistribution and phosphorylation. | Is the effect on tau a direct interaction or indirect? What is the link to alpha-synuclein aggregation? | louisville.eduresearchgate.netlouisville.eduresearchgate.netresearchgate.net |

| Compound Interaction | Established cytotoxicity. | What compounds in crude extracts create synergistic toxicity with annonacin? | louisville.edunih.gov |

Advancements in this compound Research Towards Novel Biomedical Tool Development

Given its potent and specific biological activities, this compound holds considerable promise not as a therapeutic agent for human use, but as a valuable pharmacological tool to advance biomedical research. Its ability to selectively target fundamental cellular processes makes it ideal for modeling diseases and investigating complex biological questions in a controlled laboratory setting.

A Chemical Probe for Mitochondrial Dysfunction: As a powerful and specific inhibitor of mitochondrial complex I, this compound serves as an excellent chemical tool to induce mitochondrial dysfunction and energy depletion in vitro and in vivo. westmont.edunih.gov Researchers can utilize this compound to study the cellular response to metabolic stress, investigate the roles of mitochondrial integrity in various diseases, and screen for potential therapeutic compounds that can mitigate mitochondrial damage.

Modeling Neurodegenerative Tauopathies: The ability of this compound to induce tau pathology that mimics features of human neurodegenerative diseases makes it a critical tool for disease modeling. researchgate.netresearchgate.net By treating primary neuronal cultures or animal models with this compound, researchers can create robust models of atypical parkinsonism and other tauopathies. louisville.edunih.govresearchgate.net These models are invaluable for studying disease progression, understanding the relationship between mitochondrial dysfunction and tau pathology, and for the preclinical testing of novel neuroprotective strategies.

Investigating Cancer Cell Signaling: The discovery that this compound inhibits the ERK signaling pathway provides a new tool for cancer research. nih.gov It can be used to probe the dependencies of different cancer types on this critical survival pathway. By studying how cancer cells respond to this compound-induced ERK inhibition, researchers may identify new vulnerabilities and potential targets for the development of novel anticancer therapies. nih.govresearchgate.net Its ability to induce apoptosis and cell cycle arrest further establishes it as a reference compound for studying these fundamental processes in oncology. nih.govmdpi.com

Q & A

Q. What methodological approaches are recommended for isolating and identifying Annonacin A from natural sources?

this compound isolation typically involves solvent extraction followed by chromatographic techniques. High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection is standard for purification and identification. Key steps include:

- Solvent selection : Polar solvents (e.g., methanol) for initial extraction, optimized via trial experiments to maximize yield .

- Column chromatography : Use silica gel or reverse-phase columns for fractionation, with purity assessed via NMR and LC-MS .

- Quality control : Include negative controls (e.g., solvent-only extracts) to rule out contamination .

Researchers must document retention times, spectral data, and calibration curves for reproducibility .

Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action?

In vitro studies require precise alignment with the hypothesized mechanism (e.g., mitochondrial inhibition or apoptosis induction):

- Cell line selection : Use cancer cell lines (e.g., HeLa) with controls (non-cancerous cells) to assess selectivity .

- Dose-response curves : Test a logarithmic concentration range (e.g., 0.1–100 μM) to determine IC50 values .

- Endpoint assays : Combine ATP quantification (luminescence), caspase-3 activity (fluorometry), and mitochondrial membrane potential (JC-1 staining) for multi-parametric analysis .

Include statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .

Advanced Research Questions

Q. What experimental design challenges arise when investigating this compound’s neurotoxic effects, and how can they be mitigated?

Neurotoxicity studies face challenges such as model relevance and dose standardization:

- In vivo vs. in vitro models : Rodent models may lack translational fidelity due to metabolic differences; primary neuron cultures or induced pluripotent stem cell (iPSC)-derived neurons improve human relevance .

- Dosage calibration : Use pharmacokinetic modeling to simulate human-equivalent doses, validated via LC-MS plasma analysis .

- Ethical considerations : Adhere to institutional review board (IRB) protocols for animal/human studies, emphasizing the 3Rs (replacement, reduction, refinement) .

Q. How should researchers address contradictory data on this compound’s bioactivity across studies?

Contradictions often stem from variability in compound purity, assay conditions, or statistical methods:

- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, assessing heterogeneity via I² statistics .

- Method replication : Reproduce key experiments (e.g., cytotoxicity assays) using standardized protocols from public repositories (e.g., protocols.io ) .

- Data transparency : Share raw datasets (e.g., via Zenodo) and disclose batch-specific purity levels (≥95% by HPLC) to enable cross-validation .

Q. What advanced statistical frameworks are suitable for analyzing this compound’s dose-dependent effects in multi-omics studies?

Multi-omics integration requires robust statistical pipelines:

- Multivariate analysis : Use partial least squares-discriminant analysis (PLS-DA) to link metabolomic and transcriptomic datasets .

- Pathway enrichment : Apply tools like MetaboAnalyst or GSEA to identify overrepresented pathways (e.g., oxidative phosphorylation) .

- Error control : Correct for multiple comparisons using false discovery rate (FDR) adjustments (e.g., Benjamini-Hochberg) .

Q. How can researchers optimize in silico models to predict this compound’s pharmacokinetic properties?

Computational approaches must balance accuracy and computational cost:

- Molecular docking : Use AutoDock Vina with cryo-EM structures of target proteins (e.g., mitochondrial complex I) to refine binding affinity predictions .

- ADME prediction : Apply tools like SwissADME to estimate bioavailability, incorporating physicochemical properties (e.g., logP, polar surface area) .

- Validation : Cross-check in silico results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Methodological Best Practices

- Literature reviews : Prioritize databases like PubMed and Web of Science for systematic searches, avoiding Google Scholar due to recall limitations .

- Ethical reporting : Follow CONSORT guidelines for clinical trials and ARRIVE for animal studies .

- Data reproducibility : Archive protocols in platforms like protocols.io and share code via GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.